2-甲基-3-苯氧基吡嗪

描述

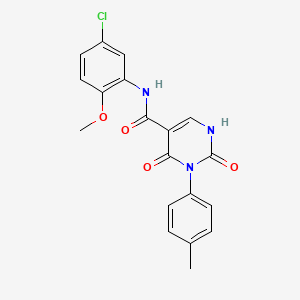

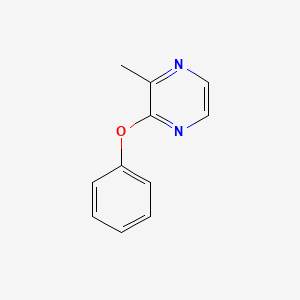

2-Methyl-3-phenoxypyrazine is a chemical compound with the molecular formula C11H10N2O. It has a molecular weight of 186.2099 . It is also known by other names such as Pyrazine, 2-methyl-3-(phenyloxy); Pyrazine, 3-methyl-2-phenoxy; Pyrazine, 2-methyl-3-phenoxy; 2-Phenoxy-3-methyl pyrazine .

Synthesis Analysis

While specific synthesis methods for 2-methyl-3-phenoxypyrazine were not found, there are general methods for the synthesis of pyrazine derivatives. For instance, one method involves the cyclization of 1,2-diamine derivatives with sulfonium salts . Another approach includes the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis

The molecular structure of 2-methyl-3-phenoxypyrazine can be represented in 2D or 3D formats . The 3D structure can be viewed using Java or Javascript .Physical And Chemical Properties Analysis

2-Methyl-3-phenoxypyrazine has a molecular weight of 186.2099 . Other physical and chemical properties specific to 2-methyl-3-phenoxypyrazine were not found in the search results.科学研究应用

吡嗪衍生物的光物理特性

2-甲基-3-苯氧基吡嗪与其他吡嗪衍生物一起,因其光物理特性而被探索。Abdullah、Johari和Idris(2018)的研究重点是合成各种吡嗪衍生物,包括2-甲基-3-苯氧基吡嗪,以及它们的荧光特性。他们发现这些化合物的荧光在不同的溶剂中变化,并受氧气存在和化合物结构的影响,表明在基于荧光的传感和分析中具有潜在应用 (Abdullah、Johari和Idris,2018)。

苯酚甲基化

在催化领域,Mathew等人(2002)进行了一项研究,使用甲醇和各种催化剂(包括与2-甲基-3-苯氧基吡嗪相关的化合物)对苯酚进行甲基化。这项研究对于理解涉及吡嗪衍生物的催化过程及其潜在工业应用具有重要意义 (Mathew等人,2002)。

抗菌和抗增殖活性

Behbehani等人(2011)对2-芳基腙腈(与2-甲基-3-苯氧基吡嗪在化学上相关)的研究表明,对各种细菌和酵母具有有希望的抗菌活性。这突出了吡嗪衍生物在开发新型抗菌剂方面的潜力 (Behbehani、Ibrahim、Makhseed和Mahmoud,2011)。

缓蚀

在腐蚀科学领域,Chetouani等人(2005)研究了与2-甲基-3-苯氧基吡嗪密切相关的双吡唑型化合物的抑制作用。他们的研究证明了这些化合物在酸性介质中抑制纯铁腐蚀的效率,表明在防腐中具有潜在应用 (Chetouani、Hammouti、Benhadda和Daoudi,2005)。

葡萄酒风味分析

在食品化学领域,Sala等人(2000)研究了2-甲基-3-苯氧基吡嗪和相关化合物在葡萄酒风味分析中的应用。他们的工作有助于理解这些化合物在葡萄酒感官属性中的作用 (Sala、Mestres、Martí、Busto和Guasch,2000)。

未来方向

While specific future directions for 2-methyl-3-phenoxypyrazine were not found, pyrazine derivatives have been studied for their potential applications in various fields. For instance, 3-phenoxypyrazine-2-carboxamide derivatives have been evaluated as potential TGR5 agonists, which could be relevant for the treatment of non-alcoholic steatohepatitis, type 2 diabetes mellitus (T2DM), and obesity .

作用机制

Target of Action

The primary target of 2-methyl-3-phenoxypyrazine is TGR5 , also known as G protein-coupled BA receptor 1 (GPBAR1) . TGR5 is a rhodopsin-like superfamily G-protein-coupled receptor (GPCR) and is widely expressed in many tissues including the gall bladder, liver, intestine, pancreas, and spleen . It is emerging as an important and promising target for the treatment of non-alcoholic steatohepatitis, type 2 diabetes mellitus (T2DM), and obesity .

Mode of Action

2-methyl-3-phenoxypyrazine interacts with TGR5 and acts as an agonist . The activation of TGR5 has been reported to induce glucagon-like peptide-1 (GLP-1) secretion, leading to improved glucose metabolism and energy homeostasis . It can also increase cyclic adenosine monophosphate (cAMP) levels, which is recognized as an important intracellular signaling cascade .

Biochemical Pathways

The activation of TGR5 by 2-methyl-3-phenoxypyrazine affects several biochemical pathways. It stimulates energy expenditure and oxygen consumption in brown adipose tissue and muscle . This interaction with TGR5 might be a considerable therapeutic target for the treatment of metabolic disorders, such as non-alcoholic steatohepatitis, type 2 diabetes mellitus (T2DM), and obesity .

Pharmacokinetics

It is known that the compound’s interaction with tgr5 can lead to significant changes in blood glucose levels .

Result of Action

The molecular and cellular effects of 2-methyl-3-phenoxypyrazine’s action are primarily related to its role as a TGR5 agonist . It can significantly reduce blood glucose levels and stimulate GLP-1 secretion . These effects contribute to improved glucose metabolism and energy homeostasis .

生化分析

Biochemical Properties

2-Methyl-3-phenoxypyrazine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. One notable interaction is with the enzyme cytochrome P450, which is involved in the metabolism of many xenobiotics and endogenous compounds. The interaction between 2-methyl-3-phenoxypyrazine and cytochrome P450 can lead to the modulation of the enzyme’s activity, affecting the metabolic pathways in which it is involved .

Cellular Effects

2-Methyl-3-phenoxypyrazine has been shown to influence various cellular processes. It can affect cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to modulate the activity of G protein-coupled receptors (GPCRs), which play a crucial role in cell signaling. This modulation can lead to changes in intracellular cyclic adenosine monophosphate (cAMP) levels, thereby influencing cellular responses . Additionally, 2-methyl-3-phenoxypyrazine can impact gene expression by interacting with transcription factors, leading to altered expression of genes involved in metabolic processes .

Molecular Mechanism

The molecular mechanism of 2-methyl-3-phenoxypyrazine involves its binding interactions with various biomolecules. It can act as an agonist or antagonist to specific receptors, such as GPCRs, leading to the activation or inhibition of downstream signaling pathways. Furthermore, 2-methyl-3-phenoxypyrazine can inhibit or activate enzymes, thereby affecting their catalytic activity. These interactions can result in changes in gene expression, enzyme activity, and overall cellular function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-methyl-3-phenoxypyrazine can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that 2-methyl-3-phenoxypyrazine remains stable under specific conditions, but it can degrade over time, leading to a decrease in its biological activity . Long-term exposure to 2-methyl-3-phenoxypyrazine in in vitro and in vivo studies has demonstrated its potential to cause sustained changes in cellular metabolism and function .

Dosage Effects in Animal Models

The effects of 2-methyl-3-phenoxypyrazine vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as improved glucose metabolism and energy homeostasis. At high doses, it can cause toxic or adverse effects, including hepatotoxicity and neurotoxicity . Threshold effects have been observed, indicating that there is a specific dosage range within which 2-methyl-3-phenoxypyrazine exerts its optimal effects without causing harm .

Metabolic Pathways

2-Methyl-3-phenoxypyrazine is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450, which plays a crucial role in its metabolism. The compound can undergo phase I and phase II metabolic reactions, leading to the formation of metabolites that can be excreted from the body . These metabolic pathways can influence the overall pharmacokinetics and pharmacodynamics of 2-methyl-3-phenoxypyrazine .

Transport and Distribution

The transport and distribution of 2-methyl-3-phenoxypyrazine within cells and tissues are mediated by specific transporters and binding proteins. The compound can be transported across cell membranes via passive diffusion or active transport mechanisms. Once inside the cell, it can bind to intracellular proteins, influencing its localization and accumulation . These interactions can affect the compound’s bioavailability and efficacy .

Subcellular Localization

2-Methyl-3-phenoxypyrazine exhibits specific subcellular localization patterns. It can be targeted to various cellular compartments, such as the cytoplasm, nucleus, and mitochondria. The compound’s localization is influenced by targeting signals and post-translational modifications that direct it to specific organelles . This subcellular localization can impact its activity and function within the cell .

属性

IUPAC Name |

2-methyl-3-phenoxypyrazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O/c1-9-11(13-8-7-12-9)14-10-5-3-2-4-6-10/h2-8H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACDOXXMFLCWEPV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=CN=C1OC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60335123 | |

| Record name | 2-methyl-3-phenoxypyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60335123 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

91137-78-9 | |

| Record name | 2-methyl-3-phenoxypyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60335123 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![ethyl 3-(4-methylphenyl)-5-[2-(3-methylphenyl)acetamido]-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B6486103.png)

![2-(4-cyanobenzamido)-6-methyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B6486123.png)

![N-{[4-(2-chlorophenyl)-5-sulfanylidene-4,5-dihydro-1H-1,2,4-triazol-3-yl]methyl}-4-methylbenzamide](/img/structure/B6486135.png)

![2-(2,5-dichlorothiophene-3-amido)-6-ethyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B6486140.png)

![2-(2,5-dichlorothiophene-3-amido)-6-methyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B6486146.png)

![2-(5-chlorothiophene-2-amido)-6-methyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B6486162.png)

![2-(furan-2-amido)-6-methyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B6486164.png)

![6-methyl-2-(5-nitrofuran-2-amido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B6486171.png)

![N-[(2E)-4-methoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-4-(piperidine-1-sulfonyl)benzamide](/img/structure/B6486173.png)

![2-(2-oxo-2H-chromene-3-amido)-6-(propan-2-yl)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B6486180.png)

![1-{4-[2-(1H-pyrazol-1-yl)ethyl]piperazin-1-yl}ethan-1-one](/img/structure/B6486189.png)

![N-[3-(1,3-benzothiazol-2-yl)-6-benzyl-4H,5H,6H,7H-thieno[2,3-c]pyridin-2-yl]-2,5-dichlorothiophene-3-carboxamide hydrochloride](/img/structure/B6486197.png)

![2-(3,4-dimethoxyphenyl)-N-(5-{[2-oxo-2-(piperidin-1-yl)ethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B6486203.png)